1-(3,4-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
説明
BenchChem offers high-quality 1-(3,4-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-4-(3,5-dimethylpyrazol-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N6/c1-9-5-10(2)23(22-9)15-12-7-21-24(16(12)20-8-19-15)11-3-4-13(17)14(18)6-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHOHTWHFHKRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3,4-Difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step reaction involving the coupling of 3,4-difluorophenyl derivatives with pyrazolo[3,4-d]pyrimidine frameworks. The structural integrity and electronic properties are often analyzed using methods such as density functional theory (DFT) and spectroscopic techniques. The molecular formula for this compound is .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. In vitro assays have shown that these compounds exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| 1-(3,4-Difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | HT29 (Colorectal) | 58.4 | |
| Fluorouracil | HT29 | 381.2 | |
| Cisplatin | HT29 | 47.2 |
The compound demonstrated a CC50 value significantly lower than that of fluorouracil, indicating a higher potency against colorectal cancer cells.
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that it can activate pro-apoptotic pathways while inhibiting cell proliferation. For example, compounds derived from similar pyrazolo[3,4-d]pyrimidine structures have been observed to increase apoptosis markers in treated cells compared to controls .
P-Glycoprotein Inhibition
Additionally, the compound has been evaluated for its ability to inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy. In assays measuring rhodamine-123 accumulation in HT29 cells, certain derivatives showed enhanced accumulation compared to standard chemotherapeutics like cisplatin and fluorouracil, suggesting potential for overcoming drug resistance .
Case Studies
Several case studies have been documented regarding the effectiveness of pyrazolo[3,4-d]pyrimidines:
- Study on Colorectal Cancer : A study highlighted that the compound exhibited significant cytotoxicity against HT29 cells with minimal toxicity towards normal human dermal fibroblasts (NHDF), indicating a favorable therapeutic index .
- Evaluation Against Multiple Cancer Types : Another investigation assessed various derivatives against lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and metastatic colon adenocarcinoma (LoVo). Results indicated that compounds similar to 1-(3,4-Difluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine had varying degrees of efficacy across different cell lines .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
